3-(2-methylfuran-3-yl)acrylic acid CAS number search
3-(2-methylfuran-3-yl)acrylic acid CAS number search
Technical Guide: Identification, Synthesis, and Application of 3-(2-Methylfuran-3-yl)acrylic Acid
Executive Summary
Precise structural identification is the bedrock of reproducible research. This guide focuses on 3-(2-methylfuran-3-yl)acrylic acid (CAS 79190-45-7 ), a specific structural isomer distinct from the more common 5-methyl-2-furyl analog. Often utilized as a building block in the synthesis of heterocyclic pharmaceuticals and advanced polymer cross-linkers, this compound requires rigorous characterization to avoid isomeric confusion.
This whitepaper provides a validated identification matrix, a robust synthetic protocol based on Knoevenagel condensation, and an analysis of its applications in medicinal chemistry and materials science.
Identification & Verification Matrix
The primary challenge in working with furan-acrylic acids is the high probability of isomer confusion. The 2-methyl-3-yl substitution pattern is less common than the 5-methyl-2-yl pattern. Researchers must verify the CAS number and spectroscopic signatures before proceeding.
Chemical Identity Data
| Parameter | Specification |
| Chemical Name | (E)-3-(2-Methylfuran-3-yl)acrylic acid |
| CAS Number | 79190-45-7 |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| InChIKey | LNNLTJFENTYUTG-NSCUHMNNSA-N |
| SMILES | CC1=C(C=CO1)/C=C/C(=O)O |
| Appearance | Off-white to pale yellow solid |
| Isomeric Risk | Do NOT confuse with 3-(5-methylfuran-2-yl)acrylic acid (CAS 14779-25-0) |
Isomer Differentiation Logic
To ensure the correct starting material is used, follow this logic flow for structural verification.
Figure 1: Decision tree for distinguishing the target 2,3-substituted furan from the common 2,5-isomer based on proton coupling constants.
Validated Synthetic Protocol
While commercial sources exist, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust method for this scaffold is the Doebner-Modification of the Knoevenagel Condensation . This pathway is preferred over the Heck reaction due to the higher availability of the aldehyde precursor compared to the bromofuran.
Reaction Scheme
Precursors: 2-Methylfuran-3-carbaldehyde + Malonic Acid Reagents: Pyridine (Solvent/Base), Piperidine (Catalyst) Mechanism: Base-catalyzed deprotonation of malonic acid, nucleophilic attack on the aldehyde, followed by decarboxylation.
Step-by-Step Methodology
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Preparation :
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In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2-methylfuran-3-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in anhydrous pyridine (5–10 volumes).
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Add catalytic piperidine (0.1 eq).
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Reaction :
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Heat the mixture to 85–95°C for 2–4 hours.
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Checkpoint: Monitor via TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the aldehyde peak. Evolution of CO₂ gas indicates active decarboxylation.
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Work-up :
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Cool the reaction mixture to room temperature.
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Pour the mixture into ice-cold 1M HCl (excess) under vigorous stirring. The pyridine must be fully neutralized to precipitate the free acid.
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Observation: A precipitate should form immediately. If oil forms, induce crystallization by scratching the glass or cooling further.
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Purification :
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Filter the crude solid and wash with cold water.
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Recrystallization : Dissolve the crude solid in a minimum amount of hot ethanol/water (or ethyl acetate/hexanes). Cool slowly to 4°C.
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Dry the crystals under vacuum at 40°C.
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Synthesis Workflow Visualization
Figure 2: Workflow for the Knoevenagel condensation synthesis of 3-(2-methylfuran-3-yl)acrylic acid.
Applications in Drug Development & Materials
Medicinal Chemistry Intermediate
The 3-(2-methylfuran-3-yl)acrylic acid scaffold is a "privileged structure" precursor. It is primarily used to synthesize:
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Benzofurans: Via electrocyclization or oxidative coupling, the acrylic side chain can be fused to the furan ring to generate benzofuran derivatives, which are common pharmacophores in anti-arrhythmic and anti-tumor drugs.
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Michael Acceptors: The
-unsaturated ketone/acid moiety acts as a Michael acceptor, capable of covalently binding to cysteine residues in target proteins (e.g., covalent kinase inhibitors).
Materials Science (Self-Healing Polymers)
Furan derivatives are extensively used in Diels-Alder (DA) cross-linking .
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Mechanism: The furan ring serves as the diene. When reacted with a maleimide (dienophile), it forms a reversible cross-link.
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Role of the Acrylic Chain: The acrylic acid tail allows the furan moiety to be grafted onto polymer backbones (e.g., polyacrylates), enabling the creation of thermo-reversible hydrogels or self-healing coatings.
References
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Sigma-Aldrich. (E)-3-(2-Methylfuran-3-yl)acrylic acid Product Sheet. Retrieved from
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PubChem. Compound Summary for CID 766922 (Isomer Reference). National Library of Medicine. Retrieved from
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BLD Pharm. Product Analysis: (E)-3-(2-Methylfuran-3-yl)acrylic acid.[1] Retrieved from
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JECFA (Joint FAO/WHO Expert Committee on Food Additives). Safety evaluation of certain food additives: Furan derivatives. WHO Food Additives Series. Retrieved from
